5-Isopropyl-2-methoxyphenylboronic acid
Overview
Description
Mechanism of Action
Target of Action
5-Isopropyl-2-methoxyphenylboronic acid is primarily used as a reactant in the synthesis of many biologically active molecules . It is involved in the Suzuki–Miyaura cross-coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of this compound is through its role in the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound, such as this compound, with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction involving this compound affects various biochemical pathways. It is used in the synthesis of biologically active molecules, including oxazolidinones for use as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment, selective quinazolinyl-phenol inhibitors of CHK1 as antitumor and radioprotectants, and biaryl-containing carbamates as CETP inhibitors .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a variety of biologically active molecules, potentially leading to various molecular and cellular effects depending on the specific molecules synthesized .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of reaction conditions . .
Biochemical Analysis
Biochemical Properties
5-Isopropyl-2-methoxyphenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary applications is in the synthesis of oxazolidinones, which are used as cholesteryl ester transfer protein inhibitors for atherosclerosis treatment . Additionally, it is involved in the synthesis of selective quinazolinyl-phenol inhibitors of CHK1, which serve as antitumor and radioprotective agents . The compound’s interactions with these biomolecules are primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s role in synthesizing cholesteryl ester transfer protein inhibitors can impact lipid metabolism and transport within cells . Additionally, its involvement in creating antitumor agents suggests that it may affect cell proliferation and apoptosis pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, inhibiting or activating their functions. For example, in the synthesis of cholesteryl ester transfer protein inhibitors, the boronic acid group of the compound interacts with the active site of the enzyme, leading to its inhibition . This interaction is crucial for reducing the transfer of cholesteryl esters, thereby lowering cholesterol levels in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. It is generally stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and metabolic regulation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing cholesterol levels or inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney function. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. For instance, in the synthesis of cholesteryl ester transfer protein inhibitors, the compound undergoes metabolic transformations that enhance its inhibitory activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues are influenced by these interactions, which can affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with target enzymes and proteins, thereby increasing its biochemical efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-2-methoxyphenylboronic acid typically involves the reaction of 5-isopropyl-2-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water and acidified to yield the boronic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems can also improve the reproducibility and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methoxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid can be oxidized to form phenols or other oxygenated derivatives.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a proton source such as water or alcohols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed in oxidation reactions.
Hydrocarbons: Formed in protodeboronation reactions.
Scientific Research Applications
5-Isopropyl-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the isopropyl and methoxy substituents.
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group at the para position instead of the ortho position.
2-Isopropylphenylboronic Acid: Similar structure but without the methoxy group.
Uniqueness
5-Isopropyl-2-methoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both isopropyl and methoxy groups can enhance its solubility and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(2-methoxy-5-propan-2-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-7(2)8-4-5-10(14-3)9(6-8)11(12)13/h4-7,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKAEAGLVJFBMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404609 | |
Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216393-63-4 | |
Record name | 5-Isopropyl-2-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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